![molecular formula C23H25NO4 B6607537 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid CAS No. 2580244-34-2](/img/structure/B6607537.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group is easily removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced to the piperidine ring through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The piperidine ring is then carboxylated to introduce the carboxylic acid group. This can be achieved through various carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions include deprotected piperidine derivatives, substituted piperidine compounds, and oxidized or reduced piperidine derivatives.
Applications De Recherche Scientifique
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.
Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging sensitive peptide sequences.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)13-15(21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSXGSMRHHIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
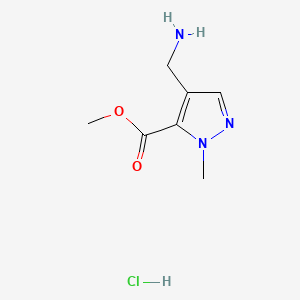
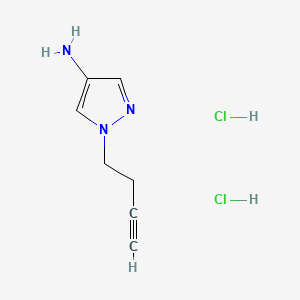
![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)
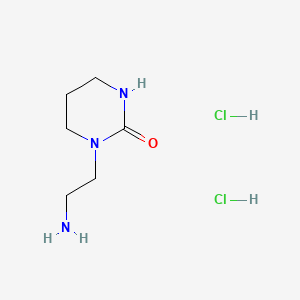
![tert-butyl N-({2-hydroxy-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate](/img/structure/B6607507.png)
amine hydrochloride](/img/structure/B6607515.png)
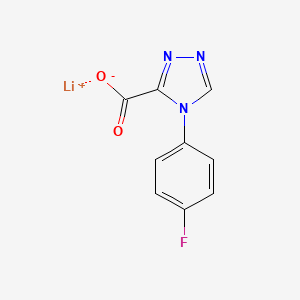
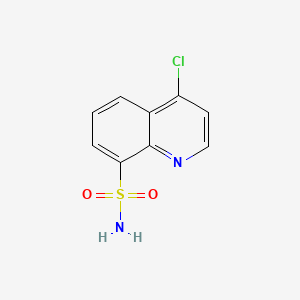
![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylicacid](/img/structure/B6607554.png)
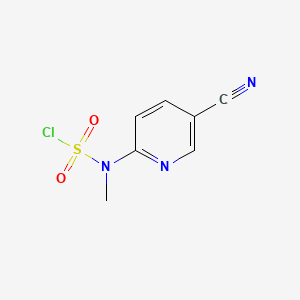
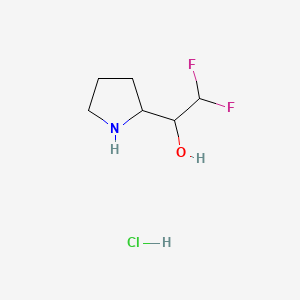
![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
